
Triisobutyltin bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisobutyltin bromide is an organotin compound with the chemical formula C₁₂H₂₇BrSn It belongs to the class of trialkyltin compounds, where the tin atom is bonded to three isobutyl groups and one bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triisobutyltin bromide can be synthesized through the reaction of triisobutyltin hydride with bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
(C₄H₉)₃SnH + Br₂ → (C₄H₉)₃SnBr + HBr
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to remove any impurities and ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Triisobutyltin bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to triisobutyltin hydride under specific conditions.
Oxidation Reactions: It can be oxidized to form different organotin oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction typically occurs in the presence of a solvent like tetrahydrofuran (THF) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly employed.
Major Products Formed
Substitution: The major products are the substituted organotin compounds.
Reduction: The major product is triisobutyltin hydride.
Oxidation: The major products are organotin oxides.
Applications De Recherche Scientifique
Triisobutyltin bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-tin bonds.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Biological Studies: It is used in studies related to its biological activity and potential effects on living organisms.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of triisobutyltin bromide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with cellular components, leading to potential toxic effects. The exact pathways and molecular targets can vary based on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Bromide: Similar in structure but with butyl groups instead of isobutyl groups.
Triphenyltin Bromide: Contains phenyl groups instead of isobutyl groups.
Triethyltin Bromide: Contains ethyl groups instead of isobutyl groups.
Uniqueness
Triisobutyltin bromide is unique due to the presence of isobutyl groups, which can influence its reactivity and properties compared to other trialkyltin compounds. The steric effects of the isobutyl groups can affect the compound’s behavior in chemical reactions and its interactions with other molecules.
Propriétés
Numéro CAS |
7342-39-4 |
|---|---|
Formule moléculaire |
C12H27BrSn |
Poids moléculaire |
369.96 g/mol |
Nom IUPAC |
bromo-tris(2-methylpropyl)stannane |
InChI |
InChI=1S/3C4H9.BrH.Sn/c3*1-4(2)3;;/h3*4H,1H2,2-3H3;1H;/q;;;;+1/p-1 |
Clé InChI |
YQQBSHJWYVTQTA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C[Sn](CC(C)C)(CC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


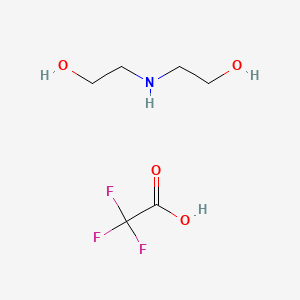
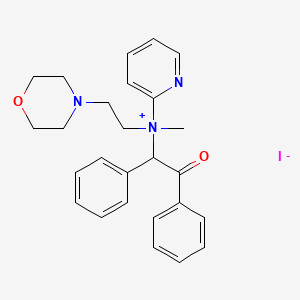
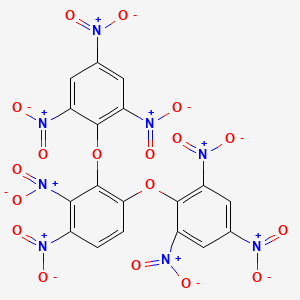

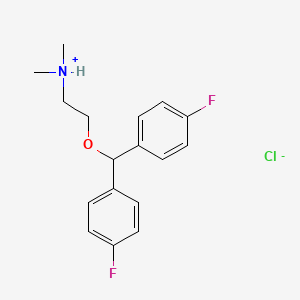


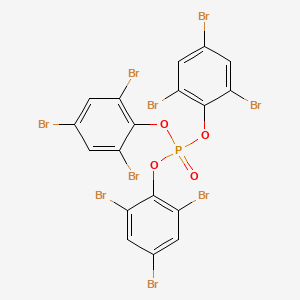
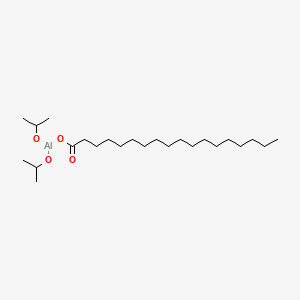

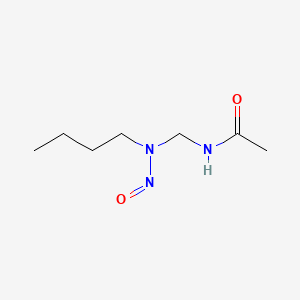
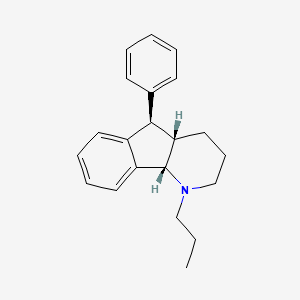
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)

